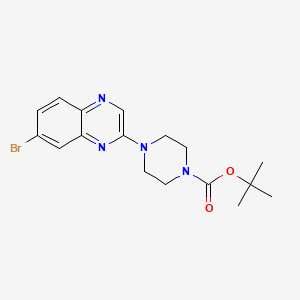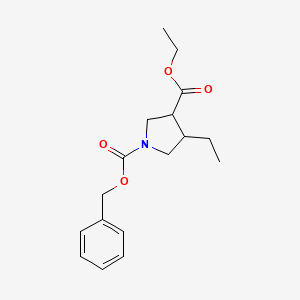![molecular formula C21H22N2O4S B12988106 2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol](/img/structure/B12988106.png)
2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8’-(Hydroxymethyl)-3,3-dimethyl-6’-nitrospiro[indoline-2,2’-thiochromen]-1-yl)ethanol is a complex organic compound belonging to the class of spiropyrans Spiropyrans are known for their photochromic properties, meaning they can reversibly change color upon exposure to light
Preparation Methods
The synthesis of 2-(8’-(Hydroxymethyl)-3,3-dimethyl-6’-nitrospiro[indoline-2,2’-thiochromen]-1-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process efficiently.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(8’-(Hydroxymethyl)-3,3-dimethyl-6’-nitrospiro[indoline-2,2’-thiochromen]-1-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its photochromic properties. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, altering its chemical and physical properties. This transformation can affect molecular targets and pathways, making it useful in applications like drug delivery and molecular switches .
Comparison with Similar Compounds
Similar compounds include other spiropyran derivatives like 1’,3’,3’-trimethylspiro[chromene-2,2’-indoline] derivatives. What sets 2-(8’-(Hydroxymethyl)-3,3-dimethyl-6’-nitrospiro[indoline-2,2’-thiochromen]-1-yl)ethanol apart is its unique combination of functional groups, which provide distinct photochromic behaviors and reactivity .
Properties
Molecular Formula |
C21H22N2O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[8'-(hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indole-2,2'-thiochromene]-1-yl]ethanol |
InChI |
InChI=1S/C21H22N2O4S/c1-20(2)17-5-3-4-6-18(17)22(9-10-24)21(20)8-7-14-11-16(23(26)27)12-15(13-25)19(14)28-21/h3-8,11-12,24-25H,9-10,13H2,1-2H3 |
InChI Key |
IWXFETMWYUKWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(S3)C(=CC(=C4)[N+](=O)[O-])CO)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B12988024.png)
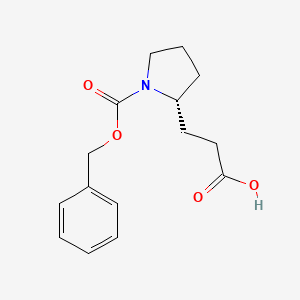

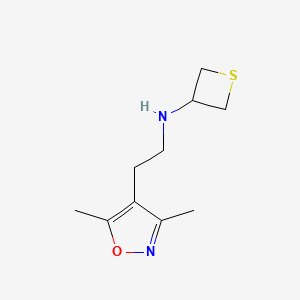
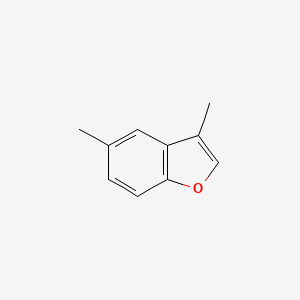
![tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate](/img/structure/B12988060.png)
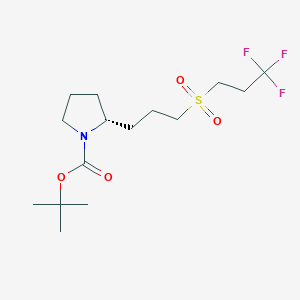
![2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B12988066.png)
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12988068.png)

![N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12988079.png)
![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
